
4-(3-Hydroxypropyl)morpholine
Overview
Description
Chemical Structure and Properties 4-(3-Hydroxypropyl)morpholine (CAS 4441-30-9) is a heterocyclic compound featuring a morpholine ring linked to a hydroxypropyl chain. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol . The hydroxyl group at the terminal position of the propyl chain enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity in synthetic applications.
Synthesis and Applications The compound is synthesized via Mitsunobu reactions or alkylation protocols. For example, it reacts with brominated intermediates (e.g., 6-bromo-2-chloroquinoline) under basic conditions (NaH/THF) to form ether-linked derivatives, key intermediates in anticancer agents like pirin ligands . Its primary role in medicinal chemistry is to introduce a hydrophilic morpholinopropyl moiety into drug candidates, improving pharmacokinetic properties .
Safety Profile
Per GHS classification, it carries hazards including skin irritation (H315), eye irritation (H319), and respiratory sensitization (H335). Precautionary measures (P261, P301+P312) emphasize avoiding inhalation and direct contact .
Preparation Methods
4-(3-Hydroxypropyl)morpholine can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with 3-chloropropanol under basic conditions . The reaction typically proceeds as follows:
Reactants: Morpholine and 3-chloropropanol.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Reaction: The hydroxyl group of 3-chloropropanol reacts with the nitrogen atom of morpholine, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(3-Hydroxypropyl)morpholine undergoes various chemical reactions due to the presence of the morpholine ring and the hydroxyl group. Some common reactions include:
Acid-Base Reactions: The nitrogen atom in the morpholine ring can act as a weak base and accept protons from acids.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Alkylation: The hydroxyl group can undergo alkylation reactions with suitable reagents.
These reactions often involve common reagents such as acids, carboxylic acids, and alkylating agents. The major products formed from these reactions include esters and alkylated derivatives of this compound.
Scientific Research Applications
Pharmaceutical Development
4-(3-Hydroxypropyl)morpholine is increasingly recognized as a valuable building block in the synthesis of pharmaceuticals. Its unique ability to cross the blood-brain barrier makes it particularly useful in developing drugs targeting neurological disorders. The compound has been utilized in various studies to enhance the efficacy of drug candidates.
Case Study: Neurological Drug Development
Research has shown that derivatives of this compound can exhibit significant activity against specific targets in neurological pathways. For instance, modifications to the morpholine structure have led to compounds with improved selectivity and potency against mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in cancer therapies .
Cosmetic Formulations
In the cosmetic industry, this compound serves as a key ingredient in skin care products. It acts as a moisturizing agent that enhances skin hydration and improves texture.
Application Insights
- Moisturizing Agent : The compound's hydrophilic nature allows it to attract moisture, making it effective in formulations aimed at improving skin hydration.
- Texture Improvement : Its incorporation into creams and lotions can lead to smoother application and enhanced sensory properties.
Polymer Chemistry
The compound plays a crucial role in polymer chemistry, where it is used to produce specialty polymers with desirable properties such as flexibility and durability.
Data Table: Polymer Properties
Property | Value |
---|---|
Flexibility | High |
Durability | Excellent |
Application Areas | Automotive, Packaging |
These properties make this compound an essential component in materials science, particularly for applications requiring robust performance under various conditions.
Surfactant Applications
This compound is also utilized as a surfactant in cleaning products. Its ability to improve wetting and emulsifying properties enhances the effectiveness of detergents and cleaners.
Performance Metrics
- Wetting Ability : Increases surface interaction with dirt and grime.
- Emulsification : Facilitates the mixing of oil and water-based ingredients, improving product formulation stability.
Organocatalysis
Recent advancements have highlighted the role of morpholine derivatives, including this compound, as effective organocatalysts in various chemical reactions.
Case Study: Organocatalysis Efficiency
Studies have demonstrated that morpholine-based catalysts can achieve high yields and selectivity in condensation reactions, showcasing their potential in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)morpholine is primarily related to its ability to form hydrogen bonds and act as a Lewis base. The nitrogen atom in the morpholine ring can donate a lone pair of electrons, making it a potential Lewis base. This property allows the compound to interact with various molecular targets and pathways, such as forming complexes with metal ions and participating in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
4-(3-Chloropropyl)morpholine (CAS 7357-67-7)
Comparative Data
Property | 4-(3-Hydroxypropyl)morpholine | 4-(3-Chloropropyl)morpholine |
---|---|---|
Molecular Weight | 145.20 g/mol | 168.65 g/mol (free base) |
Key Functional Group | -OH | -Cl |
Synthetic Use | Mitsunobu reactions | Alkylation reactions |
GHS Hazards | H315, H319, H335 | Corrosive, Lachrymator |
Morpholinopropylamines (e.g., 3-Morpholinopropylamine)
Structural and Functional Contrasts
- Structure : Features an amine-terminated propyl chain instead of hydroxyl.
- Reactivity : The amine group enables conjugation with carbonyl groups or participation in Schiff base formation.
4-(3-Hydroxypropyl)phenol Derivatives
Research Findings and Implications
Anticancer Drug Development
- Azaindenoisoquinolines: Derivatives synthesized using this compound (e.g., compounds 45, 46 in ) show enhanced Top1 inhibition compared to chloropropyl or allyl-substituted analogues .
- Cytotoxicity Trends: Morpholinopropyl groups improve IC₅₀ values in human cancer cell lines, with hydroxypropyl chains offering superior solubility over chloropropyl variants .
Kinase Inhibitors
- VPC Series : Morpholine derivatives like VPC-14449 (4-(4-(2,4-dibromoimidazol-1-yl)thiazol-2-yl)morpholine) highlight the importance of substituent positioning. The hydroxypropyl group’s absence in such compounds underscores its role as a linker rather than a direct pharmacophore .
Parasitic Disease Research
- Anti-Trypanosomal Agents: Pyrazole-morpholine hybrids (e.g., 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine) exhibit stage-specific action against Trypanosoma brucei, but cytotoxicity remains a challenge. Hydroxypropylmorpholine’s lower reactivity may reduce off-target effects compared to electrophilic chloropropyl derivatives .
Biological Activity
4-(3-Hydroxypropyl)morpholine (CAS Number: 4441-30-9) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxyl group attached to a propyl chain, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.
This compound is a cyclic amine with a molecular formula of . Its structure can be represented as follows:
This compound is soluble in water and has a moderate polarity, which is critical for its interaction with biological systems.
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A study highlighted its ability to inhibit cell proliferation in breast cancer cells, suggesting a potential role in cancer therapy. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways related to cell survival and death .
Table 1: Cytotoxicity of this compound on Different Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
HeLa (Cervical) | 15.0 | DNA damage response |
A549 (Lung) | 20.0 | Cell cycle arrest |
Topoisomerase Inhibition
Further studies have suggested that this compound may act as an inhibitor of topoisomerase , an enzyme crucial for DNA replication and repair. The compound's structural similarity to known topoisomerase inhibitors allows it to intercalate into DNA, preventing the enzyme from performing its function, which leads to increased DNA strand breaks and subsequent cell death .
Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
- Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
- Mechanistic Insights : Another investigation focused on the cellular mechanisms involved in the cytotoxic effects of this morpholine derivative. It revealed that apoptosis was mediated through mitochondrial pathways and involved the activation of caspases, underscoring its potential as an anticancer therapeutic .
Q & A
Q. Basic: What are the established synthetic routes for 4-(3-hydroxypropyl)morpholine, and what key reaction parameters influence yield?
Methodological Answer:
this compound is commonly synthesized via nucleophilic substitution or coupling reactions. A notable method involves the Mitsunobu reaction , where the hydroxyl group is activated using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) at room temperature. Key parameters include:
- Molar ratios : Excess morpholine (1.5–2 equivalents) ensures complete reaction with the hydroxypropyl precursor.
- Solvent choice : THF or acetonitrile optimizes solubility and reaction kinetics.
- Temperature : Reactions typically proceed at 23°C to avoid side product formation.
Yield optimization (up to 35%) requires careful purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Basic: How can researchers optimize purification of this compound for biological assays?
Methodological Answer:
Post-synthesis purification is critical for biological applications. Recommended steps:
Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities.
Column chromatography : Employ silica gel with a gradient of ethyl acetate (10–50%) in hexane. Monitor fractions via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).
Recrystallization : Use ethanol/water mixtures at 4°C to isolate high-purity crystals (>95%).
Characterization via 1H NMR (δ 1.65–1.85 ppm for propyl protons) and HPLC (C18 column, 220 nm detection) confirms purity .
Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR identify structural integrity (e.g., δ 3.60–3.75 ppm for morpholine ring protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₅NO₂, exact mass 145.1103) and detects impurities.
- Infrared (IR) Spectroscopy : Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-C stretch) validate functional groups.
- HPLC-PDA : Quantifies purity (>98%) using reverse-phase methods .
Q. Advanced: What role does this compound play in stabilizing intermediates during heterocyclic synthesis?
Methodological Answer:
In azaindenoisoquinoline synthesis, this compound acts as a hydrogen-bond donor to stabilize transition states in Mitsunobu reactions. Its hydroxyl group facilitates proton transfer during coupling, enhancing regioselectivity. Kinetic studies show that substituting the hydroxyl group with methoxy reduces reaction efficiency by 40%, highlighting its mechanistic role .
Q. Advanced: How does thermal decomposition of this compound impact experimental safety and data reproducibility?
Methodological Answer:
At temperatures >150°C, this compound decomposes to release toxic nitrogen oxides (NOx) . Researchers must:
- Use inert atmospheres (N₂/Ar) during high-temperature reactions.
- Monitor decomposition via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS).
- Store the compound at 2–8°C under desiccation to prevent hydrolytic degradation .
Q. Advanced: What strategies enable functionalization of this compound for targeted drug delivery systems?
Methodological Answer:
The hydroxyl group is modified via:
Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form prodrugs.
Hydrazide formation : Treat with hydrazine hydrate to synthesize 4-(3-hydrazinopropyl)morpholine dihydrochloride, a precursor for Schiff base conjugates .
Coordination complexes : Chelate with transition metals (e.g., Pt(II)) for anticancer applications, validated by X-ray crystallography .
Q. Advanced: How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Stability : The compound is stable at pH 5–7 but undergoes hydrolysis at pH >9, forming morpholine and 3-hydroxypropanal. Buffered solutions (e.g., PBS, pH 6.5) are recommended for biological assays.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL) without degradation, while protic solvents (methanol) may accelerate esterification side reactions .
Properties
IUPAC Name |
3-morpholin-4-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-1-2-8-3-6-10-7-4-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSLWJLGAGPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196160 | |
Record name | 4-Morpholinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-30-9 | |
Record name | 3-Morpholino-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4441-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Hydroxypropyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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